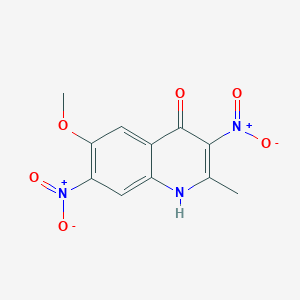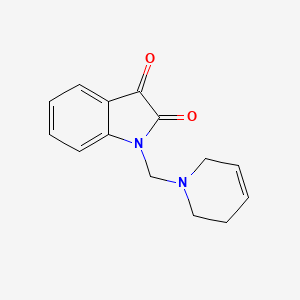
6-methoxy-2-methyl-3,7-dinitro-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-methoxy-2-methyl-3,7-dinitro-1H-quinolin-4-one involves several steps, starting with the preparation of the quinoline core. One common method involves the reaction of anthranilic acid derivatives with suitable reagents under specific conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-methoxy-2-methyl-3,7-dinitro-1H-quinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, acetic acid, and chloroform . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing other complex molecules. In biology and medicine, its derivatives have shown potential as antibacterial, antifungal, and anticancer agents . In industry, it may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-2-methyl-3,7-dinitro-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
6-methoxy-2-methyl-3,7-dinitro-1H-quinolin-4-one can be compared with other quinoline derivatives, such as 4-hydroxy-2-quinolones and quinazolinone derivatives . These compounds share similar chemical structures but may have different biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Properties
IUPAC Name |
6-methoxy-2-methyl-3,7-dinitro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O6/c1-5-10(14(18)19)11(15)6-3-9(20-2)8(13(16)17)4-7(6)12-5/h3-4H,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGXKKAFGIFDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC(=C(C=C2N1)[N+](=O)[O-])OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4965451.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B4965462.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965464.png)
![[2-(2,6-dimethylanilino)-2-oxoethyl] N,N-diethylcarbamodithioate](/img/structure/B4965471.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B4965476.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4965482.png)
![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4965496.png)
![1-[(3-Chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4965508.png)
![2-[2-(4-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B4965513.png)
![2-chloro-6-fluoro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B4965518.png)
![1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4965532.png)
![1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4965540.png)
![1-(2-chloro-4-fluorobenzyl)-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4965548.png)
